Insecticidal Selectivity vs. Antifungal Inactivity
Aspochracin demonstrates potent insecticidal activity against fall webworms (Hyphantria cunea) with an LD50 of 100 µg/g, while exhibiting no antifungal activity against Candida albicans at concentrations up to 0.1 mg/mL [1][2]. In direct contrast, its N-demethyl analog JBIR-15 shows selective antifungal activity against C. albicans with an MIC of 30 µM but lacks reported insecticidal activity [2][3]. This functional dichotomy enables unambiguous compound selection based on target organism.
| Evidence Dimension | Insecticidal activity (LD50) vs. antifungal activity (MIC) |
|---|---|
| Target Compound Data | LD50 = 100 µg/g (fall webworms); Antifungal MIC >0.1 mg/mL (C. albicans) |
| Comparator Or Baseline | JBIR-15: Antifungal MIC = 30 µM (C. albicans); Insecticidal activity: not reported/not active |
| Quantified Difference | Aspochracin: insecticidal active, antifungal inactive; JBIR-15: antifungal active (MIC 30 µM), insecticidal inactive |
| Conditions | Fall webworm toxicity assay (injection); C. albicans broth microdilution antifungal assay |
Why This Matters
This functional selectivity enables unambiguous compound selection: Aspochracin for insecticidal applications without antifungal confounding, JBIR-15 for antifungal screening.
- [1] Cayman Chemical. Aspochracin Technical Datasheet. Bertin Bioreagent Catalog No. 23914. View Source
- [2] Zheng J, Zhu H, Hong K, Wang Y, Liu P, Wang X, Peng X, Zhu W. Cyclic Tripeptides from the Halotolerant Fungus Aspergillus sclerotiorum PT06-1. Journal of Natural Products. 2010;73(6):1133-1137. View Source
- [3] Motohashi K, Takagi M, Shin-ya K. JBIR-15, a New Aspochracin Derivative, Isolated from a Sponge-Derived Fungus, Aspergillus sclerotiorum Huber Sp080903f04. Bioscience, Biotechnology, and Biochemistry. 2009;73(8):1898-1900. View Source
